1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide is a complex organic compound with a unique structure that includes a pyridinium core substituted with amino, methylsulfanyl, and diphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative followed by the introduction of amino and methylsulfanyl groups. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is usually purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium core can be reduced to form corresponding pyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridinium core can produce pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism by which 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide exerts its effects involves interactions with specific molecular targets. The amino and methylsulfanyl groups can interact with enzymes or receptors, modulating their activity. The pyridinium core can participate in redox reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Amino-2-methylpyridinium iodide
- 4,6-Diphenylpyridine
- Methylsulfanyl-substituted pyridines
Uniqueness: 1-Amino-2-(methylsulfanyl)-4,6-diphenylpyridin-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
80355-93-7 |
---|---|
Molekularformel |
C18H17IN2S |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-4,6-diphenylpyridin-1-ium-1-amine;iodide |
InChI |
InChI=1S/C18H17N2S.HI/c1-21-18-13-16(14-8-4-2-5-9-14)12-17(20(18)19)15-10-6-3-7-11-15;/h2-13H,19H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JNZJAYYPTJXYPN-UHFFFAOYSA-M |
Kanonische SMILES |
CSC1=CC(=CC(=[N+]1N)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.